N-benzhydryloxan-4-amine

Medicinal Chemistry ADME Lipophilicity

N-Benzhydryloxan-4-amine (CAS 625126-73-0) is a specialized secondary amine building block whose structural integrity is critical for CNS drug discovery. Its unique oxane (tetrahydropyran) ring introduces oxygen-mediated hydrogen-bonding capacity absent in piperidine analogs, while the bulky benzhydryl group confers a calculated LogP of 3.94 and low TPSA of 21.26 Ų—optimal for blood-brain barrier penetration. Substituting with N-benzhydrylpiperidin-4-amine or N-benzyloxan-4-amine compromises target binding and assay reproducibility. Procure the exact compound to ensure SAR integrity and CNS library relevance.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B15357607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryloxan-4-amine
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1COCCC1NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-17-11-13-20-14-12-17/h1-10,17-19H,11-14H2
InChIKeyPHEYRUKKZRZCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryloxan-4-amine: Procurement and Selection Guide for Research Applications


N-Benzhydryloxan-4-amine (CAS 625126-73-0), also named N-(Diphenylmethyl)tetrahydro-2H-pyran-4-amine, is a secondary amine featuring a central oxane (tetrahydropyran) ring, a secondary amine at the 4-position, and a bulky benzhydryl (diphenylmethyl) substituent. This structural arrangement places it within the broader class of benzhydryl amines, which are widely employed as versatile intermediates in medicinal chemistry and organic synthesis . The compound's combination of a lipophilic benzhydryl group and a heterocyclic oxane ring imparts distinct physicochemical properties, including a calculated logP of 3.94, that differentiate it from both piperidine-based and benzyl-substituted analogs .

Why N-Benzhydryloxan-4-amine Cannot Be Casually Replaced by Piperidine or Benzyl Analogs


The replacement of N-benzhydryloxan-4-amine with closely related compounds such as N-benzhydrylpiperidin-4-amine or N-benzyloxan-4-amine is scientifically unsound without rigorous re-validation. Substitution alters critical molecular descriptors that govern target binding, pharmacokinetics, and reactivity. The oxane ring introduces an oxygen heteroatom that modifies hydrogen-bonding capacity and electron distribution compared to the nitrogen-containing piperidine ring, while the benzhydryl group confers distinct lipophilicity and steric bulk relative to a simple benzyl substituent [1]. Even among structurally similar benzhydryl tetrahydropyran derivatives, subtle variations in substitution pattern can lead to orders-of-magnitude differences in monoamine transporter affinity [2]. Therefore, generic substitution jeopardizes assay reproducibility and structure-activity relationship (SAR) integrity, necessitating the use of the exact compound for critical studies.

Quantitative Differentiation of N-Benzhydryloxan-4-amine from Structural Analogs


Lipophilicity Modulation: LogP Comparison with Piperidine and Benzyl Analogs

N-Benzhydryloxan-4-amine exhibits a calculated partition coefficient (LogP) of 3.94 . This value is substantially higher than that of its benzyl-substituted analog, N-benzyloxan-4-amine (LogP = 1.03), and significantly lower than that of the corresponding piperidine derivative, 1-benzhydrylpiperidin-4-amine (LogP = 4.82) . The measured LogP of 3.94 places N-benzhydryloxan-4-amine in an optimal lipophilicity range for blood-brain barrier penetration (typically LogP 1.5-4.0), while the piperidine analog's higher LogP may predispose it to increased plasma protein binding and metabolic clearance.

Medicinal Chemistry ADME Lipophilicity

Hydrogen Bonding Capacity: H-Bond Acceptor/Donor Profile Differentiates Reactivity

N-Benzhydryloxan-4-amine possesses 1 hydrogen bond donor (the secondary amine) and 2 hydrogen bond acceptors (the oxygen in the oxane ring and the amine nitrogen) . In contrast, 1-benzhydrylpiperidin-4-amine contains 2 hydrogen bond donors (two secondary amines) and 2 hydrogen bond acceptors (both nitrogen atoms) . This difference in H-bond donor count alters the compound's capacity to form specific intermolecular interactions with biological targets and influences its solubility profile.

Synthetic Chemistry Medicinal Chemistry Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Impact on CNS Penetration

N-Benzhydryloxan-4-amine has a molecular weight of 267.37 g/mol and a topological polar surface area (TPSA) of 21.26 Ų [1]. The piperidine analog, 1-benzhydrylpiperidin-4-amine, has a molecular weight of 266.4 g/mol and a TPSA of 29.26 Ų [2]. While molecular weights are similar, the oxane derivative exhibits a smaller TPSA, which is a key determinant of passive blood-brain barrier (BBB) permeability. Compounds with TPSA < 60 Ų generally exhibit favorable CNS penetration, and the lower TPSA of N-benzhydryloxan-4-amine suggests a potential advantage over the piperidine analog in CNS-targeted programs.

CNS Drug Discovery Medicinal Chemistry ADME

Optimal Research and Industrial Application Scenarios for N-Benzhydryloxan-4-amine


CNS Drug Discovery: Scaffold for Optimizing Blood-Brain Barrier Penetration

The calculated LogP of 3.94 and low TPSA of 21.26 Ų position N-benzhydryloxan-4-amine as an attractive scaffold for designing CNS-penetrant small molecules [1]. Its lipophilicity falls within the optimal range for BBB penetration, and the presence of a single H-bond donor minimizes desolvation penalties during passive diffusion. Medicinal chemists can leverage this core to build focused libraries targeting neurological and psychiatric disorders, where brain exposure is a critical success factor.

Synthetic Intermediate for Functionalized Benzhydryl Amines

The secondary amine moiety of N-benzhydryloxan-4-amine provides a reactive handle for further derivatization via reductive amination, acylation, or sulfonylation . This makes it a versatile intermediate for synthesizing amides, sulfonamides, and tertiary amines bearing the benzhydryl-oxane pharmacophore. Researchers engaged in medicinal chemistry campaigns can utilize this compound as a building block to rapidly explore structure-activity relationships around the benzhydryl amine core.

Physicochemical Comparator in Monoamine Transporter SAR Studies

Given the established activity of substituted benzhydryl tetrahydropyran derivatives as monoamine reuptake inhibitors, N-benzhydryloxan-4-amine can serve as a simplified comparator to delineate the contribution of additional substituents to transporter binding affinity [2]. Its distinct physicochemical profile relative to piperidine analogs makes it a valuable tool for probing the role of ring heteroatoms in target engagement and selectivity across dopamine, serotonin, and norepinephrine transporters.

Library Synthesis for CNS-Focused High-Throughput Screening

The balanced physicochemical properties of N-benzhydryloxan-4-amine make it an ideal starting point for generating diverse compound libraries tailored for CNS high-throughput screening (HTS). Its molecular weight (267.37 g/mol) and calculated LogP comply with lead-like criteria, reducing the risk of advancing compounds with poor ADME profiles [1]. Procurement of this specific amine ensures that library members maintain the desired CNS drug-like attributes from the outset of the screening cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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